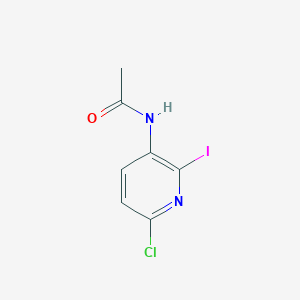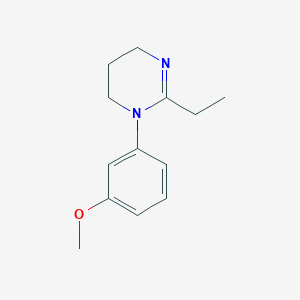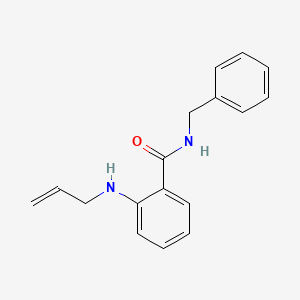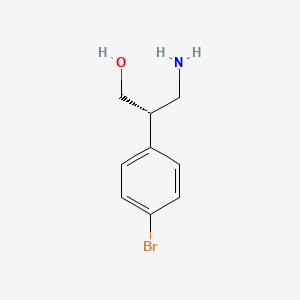
N-(6-Chloro-2-iodopyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Chloro-2-iodopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H6ClIN2O It is a derivative of pyridine, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, and an acetamide group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-iodopyridin-3-yl)acetamide typically involves the halogenation of a pyridine derivative followed by acetamidation. One common method includes:
Halogenation: Starting with 3-aminopyridine, the compound undergoes chlorination using thionyl chloride to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine monochloride or another iodine source to introduce the iodine atom at the 2-position.
Acetamidation: Finally, the iodinated intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(6-Chloro-2-iodopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
N-(6-Chloro-2-iodopyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(6-Chloro-2-iodopyridin-3-yl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- N-(6-Chloro-2-bromopyridin-3-yl)acetamide
- N-(6-Chloro-2-fluoropyridin-3-yl)acetamide
- N-(6-Chloro-2-methylpyridin-3-yl)acetamide
Uniqueness
N-(6-Chloro-2-iodopyridin-3-yl)acetamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the acetamide group provides a distinct chemical profile compared to its analogs, making it a valuable compound for various applications.
特性
分子式 |
C7H6ClIN2O |
|---|---|
分子量 |
296.49 g/mol |
IUPAC名 |
N-(6-chloro-2-iodopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6ClIN2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
InChIキー |
QWGGYMULSFEABJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(N=C(C=C1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)



![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)




